4-Benzyloxyphenoxyacetic acid chemical properties and structure
4-Benzyloxyphenoxyacetic acid chemical properties and structure
An In-Depth Technical Guide to 4-Benzyloxyphenoxyacetic Acid: Chemical Properties, Synthesis, and Applications
Introduction
4-Benzyloxyphenoxyacetic acid is a disubstituted aromatic carboxylic acid characterized by a phenoxyacetic acid core further functionalized with a benzyloxy group. This compound serves as a crucial intermediate and building block in various fields of chemical synthesis. Its stable ether linkages and the presence of a reactive carboxylic acid group make it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers and professionals in organic synthesis, agrochemistry, and drug development.
Chemical Identity and Molecular Structure
The fundamental structure of 4-Benzyloxyphenoxyacetic acid consists of a central phenoxy ring linked to an acetic acid moiety via an ether bond. The para-position of this phenoxy ring is substituted with a benzyloxy group.
Caption: Chemical structure of 4-Benzyloxyphenoxyacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(4-(Benzyloxy)phenoxy)acetic acid | [1] |
| CAS Number | 38559-92-1 | [2] |
| Molecular Formula | C₁₅H₁₄O₄ | [2] |
| Molecular Weight | 258.27 g/mol | [1][2] |
| MDL Number | MFCD00014361 |[3] |
Physicochemical Properties
The physical and chemical characteristics of 4-Benzyloxyphenoxyacetic acid are summarized below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various experimental conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 139-140 °C | [1] |
| Boiling Point | 436.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.24 ± 0.10 (Predicted) | [1] |
| Appearance | Solid |
| Storage | Room temperature |[3] |
Synthesis and Manufacturing
The synthesis of 4-Benzyloxyphenoxyacetic acid is typically achieved through a Williamson ether synthesis pathway. This involves the reaction of 4-benzyloxyphenol with an acetate synthon, such as ethyl chloroacetate, under basic conditions, followed by hydrolysis of the resulting ester.
Caption: General workflow for the synthesis of 4-Benzyloxyphenoxyacetic acid.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes a representative method for synthesizing 4-Benzyloxyphenoxyacetic acid from 4-benzyloxyphenol.
Materials:
-
4-Benzyloxyphenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Ester Formation:
-
In a round-bottom flask, dissolve 4-benzyloxyphenol (1.0 eq) in acetone or DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
Add ethyl chloroacetate (1.1-1.2 eq) dropwise while stirring.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.
-
After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude residue, ethyl 4-benzyloxyphenoxyacetate, can be purified by column chromatography or used directly in the next step.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.
-
The product, 4-Benzyloxyphenoxyacetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Applications and Biological Significance
4-Benzyloxyphenoxyacetic acid is primarily valued as a versatile chemical intermediate. Its structure is a key component in the synthesis of various commercial and research compounds.
-
Agrochemicals: It is a key intermediate in the production of aryloxyphenoxypropionate herbicides.[3] This class of herbicides is effective against grass weeds in broadleaf crops. The benzyloxy group can be a protecting group for the phenol, which is deprotected in a later step to yield the final active molecule.
-
Plant Growth Regulators: The phenoxyacetic acid scaffold is known for its auxin-like activity. This compound serves as a building block for developing new plant growth regulators.[3]
-
Drug Discovery: The core structure is of interest in medicinal chemistry. For instance, derivatives such as 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] This highlights the potential of the 4-benzyloxyphenoxy moiety as a scaffold for developing bioactive molecules. Phenoxyacetic acid derivatives have also been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5]
Caption: Key application pathways for 4-Benzyloxyphenoxyacetic acid.
Analytical Characterization
The structural confirmation and purity assessment of 4-Benzyloxyphenoxyacetic acid are typically performed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl and phenoxy rings, a singlet for the benzylic methylene (CH₂) protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the ether linkages, and bands corresponding to aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which can be used to confirm the molecular weight.
Safety and Handling
According to its Safety Data Sheet (SDS), 4-Benzyloxyphenoxyacetic acid is considered hazardous and requires careful handling.[6]
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Signal Word | Warning | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [6][7] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | [6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [6] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [6] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |[6] |
Conclusion
4-Benzyloxyphenoxyacetic acid is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the presence of multiple functional groups provide a platform for the creation of a wide array of more complex molecules. Its primary role in the agrochemical industry, particularly in herbicide manufacturing, is well-established.[3] Furthermore, its emergence as a scaffold in medicinal chemistry research underscores its potential for future applications in drug development and other areas of materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.
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